molecular formula C7H5F3N4 B1303382 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 338982-42-6

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B1303382
CAS No.: 338982-42-6
M. Wt: 202.14 g/mol
InChI Key: AFVSVXFYNSLIHR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS: 338982-42-6) is a heterocyclic compound featuring a fused triazolopyridine core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an amine (-NH₂) at the 8-position . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a promising candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents. Its molecular formula is C₇H₆F₃N₄, with a molecular weight of 203.15 g/mol.

Properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)6-13-12-5-4(11)2-1-3-14(5)6/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVSVXFYNSLIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380709
Record name 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-42-6
Record name 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing good yields of the desired product . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyridine rings.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazolo[4,3-a]pyridine compounds.

Scientific Research Applications

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine has several scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Methyl/Ethyl : The -CF₃ group in the target compound improves metabolic resistance compared to -CH₃ or -CH₂CH₃, as fluorine atoms reduce oxidative degradation .

Electronic and Steric Considerations

  • Bulkier substituents (e.g., phenethyl in ) may hinder binding in sterically constrained active sites compared to the compact -CF₃ group.

Biological Activity

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS No. 338982-42-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and recent findings from case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H5_5F3_3N4_4, with a molecular weight of 202.13 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity and solubility profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of triazolo-pyridine compounds can inhibit cancer cell proliferation. The specific mechanism often involves targeting kinases or other proteins crucial for cell cycle regulation.
  • Antiviral Properties : Some studies suggest that triazolo derivatives may inhibit viral replication, particularly in the context of HIV and influenza viruses.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as MAO-B and various kinases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at different positions on the triazole and pyridine rings can lead to significant changes in potency and selectivity against biological targets.

Table 1: Summary of Biological Activities and IC50_{50} Values

Compound NameTargetIC50_{50} (µM)Reference
This compoundPolo-like kinase 1 (Plk1)0.12
Derivative AHIV RNase H0.017
Derivative BMAO-B0.046

Case Studies

Recent case studies have focused on the anticancer properties of triazolo derivatives. For instance:

  • In vitro Studies : A study demonstrated that the compound inhibited the proliferation of HeLa cells with an IC50_{50} value significantly lower than that of standard chemotherapeutics.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to untreated controls.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Kinase Inhibition : By binding to the active sites of specific kinases involved in cell signaling pathways.
  • Disruption of Viral Replication : Interfering with viral enzymes essential for replication.

Q & A

Q. What are the established synthetic routes for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:

  • Condensation reactions : Starting materials like substituted pyridines or triazoles are condensed under basic conditions (e.g., K₂CO₃ in DMF) to form the triazolopyridine core .
  • Trifluoromethyl introduction : Electrophilic substitution or nucleophilic displacement using CF₃-containing reagents (e.g., (trifluoromethyl)copper complexes) .
  • Amination : The 8-amine group is introduced via nucleophilic substitution or catalytic hydrogenation of nitro intermediates . Recrystallization from methanol or ethanol is often employed to purify the final product .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹⁹F NMR to confirm trifluoromethyl placement and amine proton environments .
  • X-ray crystallography : Single-crystal diffraction resolves bond angles (e.g., N1–C1–C2 = 113.54°) and confirms regiochemistry .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₇H₆F₃N₅: calc. 217.05) .

Advanced Research Questions

Q. How can structural modifications enhance adenosine receptor (A1/A2) selectivity?

Structure-activity relationship (SAR) studies on related triazolopyridines reveal:

  • Trifluoromethyl position : CF₃ at the 3-position improves A1 affinity (IC₅₀ ~28 nM) but reduces A2 selectivity .
  • Amino group substitution : Bulky substituents (e.g., cyclohexylamine) at the 8-amine enhance A1 selectivity by 3000-fold .
  • Halogenation : 8-Chloro derivatives increase binding potency due to hydrophobic interactions .
Substituent PositionA1 IC₅₀ (nM)A2 IC₅₀ (nM)Selectivity (A1/A2)
3-CF₃, 8-NH₂288900318
3-CF₃, 8-NH-cyclohexyl32105,0003281
3-Cl, 8-NH₂45021004.7
Data adapted from adenosine receptor antagonism studies .

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from:

  • Pharmacokinetic factors : Poor solubility (logP ~2.8) may limit bioavailability in vivo despite high in vitro potency .
  • Metabolic stability : Hepatic clearance of the trifluoromethyl group (via CYP450) can reduce efficacy . Methodological solutions :
  • Use prodrug strategies (e.g., tert-butyl carbamate protection) to enhance solubility .
  • Validate assays with orthogonal methods (e.g., cAMP inhibition for receptor activity ).

Q. What challenges arise in crystallizing this compound for X-ray analysis?

Key issues include:

  • Polymorphism : Multiple crystal forms due to flexible triazole-pyridine linkage .
  • Solvent selection : Methanol yields suitable crystals (m.p. 573 K), but DMSO induces amorphous phases . Optimization strategies :
  • Slow evaporation at 4°C with mixed solvents (MeOH:EtOAc = 3:1) .
  • Seeding with pre-formed microcrystals .

Safety and Handling

Q. What precautions are required for safe laboratory handling?

Based on SDS guidelines for related triazolopyridines :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoromethyl intermediates.
  • Storage : Desiccate at -20°C under inert gas (N₂/Ar) to prevent hydrolysis.

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Conformational flexibility : The triazole ring adopts multiple tautomeric states (e.g., 1H vs. 2H), altering binding poses .
  • Solvent effects : Implicit solvent models may underestimate hydrophobic interactions with CF₃ groups . Resolution : Combine MD simulations with experimental mutagenesis (e.g., Ala-scanning of receptor residues) .

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